1,2-Epoxybutane
Overview
Description
1,2-Epoxybutane, also known as ethyloxirane, is an organic compound with the chemical formula C4H8O. It is a chiral epoxide, meaning it has a three-membered ring structure with an oxygen atom and two carbon atoms. This compound is typically a colorless liquid with a characteristic ether-like odor. It is used in various industrial applications due to its reactivity and ability to form polymers.
Mechanism of Action
Target of Action
1,2-Epoxybutane, also known as 2-Ethyloxirane, is a chiral epoxide prepared by the oxidation of 1-butene . It is used as a monomer to synthesize novel initiators via ring-opening polymerization . These initiators can be used to prepare complex macromolecules such as grafted polyamides . It can also be used to functionalize polyethyleneimine, which is used in the synthesis of oxidation-stable adsorbents for CO2 capture .
Mode of Action
The mode of action of this compound involves the formation of the dihydropyrrolebenzimidazole derivative, followed by the opening of the imidazole ring . The compound’s interaction with its targets results in changes at the molecular level, leading to the formation of complex macromolecules.
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the synthesis of novel initiators via ring-opening polymerization . This process leads to the formation of complex macromolecules such as grafted polyamides . Additionally, it is used to functionalize polyethyleneimine, which is used in the synthesis of oxidation-stable adsorbents for CO2 capture .
Pharmacokinetics
For instance, it has a vapor pressure of 140 mmHg at 20 °C , suggesting that it can be easily absorbed and distributed in the body. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The result of this compound’s action is the formation of complex macromolecules such as grafted polyamides . It also leads to the functionalization of polyethyleneimine, which is used in the synthesis of oxidation-stable adsorbents for CO2 capture . These molecular and cellular effects contribute to the compound’s utility in various applications.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the reactivity of epoxides in the gas phase is important due to their wide distribution in the atmosphere . The kinetic rate constants for the oxidation of epoxides, including this compound, have been observed to increase as a CH2 group is added to the hydrocarbon chain . This suggests that the compound’s action, efficacy, and stability can be influenced by its chemical structure and the surrounding environment.
Biochemical Analysis
Biochemical Properties
1,2-Epoxybutane can be used as a monomer to synthesize novel initiators via ring-opening polymerization . These initiators can be used to prepare complex macromolecules such as grafted polyamides . It can also be used to functionalize polyethyleneimine, which is used in the synthesis of oxidation-stable adsorbents for CO2 capture .
Cellular Effects
It has been observed that this compound can cause acute toxic effects in mammals . In 90-day inhalation studies with rats and mice, this compound mainly caused nasal lesions .
Molecular Mechanism
It is known that this compound is a reactive monomer which can polymerize exothermically . It also undergoes atmospheric hydrolysis .
Temporal Effects in Laboratory Settings
This compound is extremely flammable and reacts with water and other sources of labile hydrogen, especially in the presence of acids, bases, or other oxidizing substances . It undergoes atmospheric hydrolysis, with an atmospheric half-life for oxidation estimated to be 629–six days .
Dosage Effects in Animal Models
In animal models, this compound has been shown to produce nasal papillary adenomas in rats of both sexes and pulmonary alveolar/bronchiolar tumors in male rats . The effects of different dosages of this compound in animal models have not been extensively studied.
Metabolic Pathways
It is known that this compound can be used as a monomer to synthesize novel initiators via ring-opening polymerization .
Transport and Distribution
This compound has a water solubility of 59 g/l, a vapor pressure of 227 hPa, and a log Kow of 0.68 . According to Mackay I air is the main target compartment for this compound (89 %), while 11 % partitions to water . The substance has no considerable potential for bio- and geoaccumulation (log Pow = 0.68) .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Epoxybutane is primarily synthesized through the oxidation of 1-butene. One common method involves using hydrogen peroxide as the oxidizing agent in the presence of a titanium silicate catalyst. This method is favored for its high selectivity and environmentally friendly process .
Industrial Production Methods
The industrial production of this compound often employs the chlorohydrination process. In this method, 1-butene reacts with hypochlorous acid to form 1-chlorobutan-2-ol, which is then dehydrochlorinated to yield this compound. This process, however, generates significant amounts of waste and is being gradually replaced by more sustainable methods .
Chemical Reactions Analysis
Types of Reactions
1,2-Epoxybutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as water, alcohols, and amines, leading to the formation of diols, ethers, and amino alcohols.
Polymerization: It can polymerize to form polyethers, which are used in the production of various plastics and resins.
Oxidation: It can be further oxidized to form butane-1,2-diol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include water, alcohols, and amines, typically under acidic or basic conditions.
Polymerization: Catalysts such as Lewis acids or bases are used to initiate the polymerization process.
Oxidation: Hydrogen peroxide or other peroxides are used as oxidizing agents.
Major Products
Diols: Formed from the ring-opening reaction with water or alcohols.
Polyethers: Resulting from the polymerization process.
Amino Alcohols: Produced from the reaction with amines.
Scientific Research Applications
1,2-Epoxybutane has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of complex macromolecules through ring-opening polymerization.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Comparison with Similar Compounds
Similar Compounds
1,2-Epoxypropane (propylene oxide): Similar in structure but with one less carbon atom.
1,2-Epoxyhexane: Similar structure with a longer carbon chain.
1,2-Epoxyoctane: Another epoxide with an even longer carbon chain.
Uniqueness
1,2-Epoxybutane is unique due to its balance of reactivity and stability. Its moderate chain length allows it to be used in a variety of applications without the steric hindrance seen in longer-chain epoxides. Additionally, its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds .
Properties
IUPAC Name |
2-ethyloxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-2-4-3-5-4/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBACIKXCRWGCBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
Record name | 1,2-BUTYLENE OXIDE | |
Source | CAMEO Chemicals | |
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Record name | BUTYLENE OXIDE (STABILIZED) | |
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Related CAS |
24969-07-1 | |
Record name | 1,2-Butylene oxide homopolymer | |
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DSSTOX Substance ID |
DTXSID6020569 | |
Record name | 1,2-Epoxybutane | |
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Molecular Weight |
72.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
1,2-butylene oxide appears as a clear colorless volatile liquid with an ethereal odor. Flash point near 0 °F. Density about 6.9 lb / gal. Soluble in water. Boiling point near 140 °F. Flammable over a wide range of vapor-air concentrations. May polymerize with the evolution of heat and possible rupture of container if contaminated. Vapors irritate eyes, skin and respiratory system. Prolonged contact with skin may cause in delayed burns. Vapors are heavier than air. Used as an intermediate to make various polymers. Chemicals that polymerize are often stabilized by refrigeration., Liquid, Colorless liquid with a characteristic odor; [ICSC] Colorless liquid with an unpleasant odor; May decompose on exposure to moisture; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | 1,2-BUTYLENE OXIDE | |
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Record name | Oxirane, 2-ethyl- | |
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Record name | 1,2-Epoxybutane | |
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Record name | BUTYLENE OXIDE (STABILIZED) | |
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Boiling Point |
145 °F at 760 mmHg (NTP, 1992), 63.4 °C, 63.3 °C | |
Record name | 1,2-BUTYLENE OXIDE | |
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Record name | 1-BUTENE OXIDE | |
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Record name | BUTYLENE OXIDE (STABILIZED) | |
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Flash Point |
10 °F (NTP, 1992), -22 °C, -7 °F (-22 °C) (closed cup), -22 °C c.c. | |
Record name | 1,2-BUTYLENE OXIDE | |
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Record name | 1,2-Epoxybutane | |
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Record name | 1-BUTENE OXIDE | |
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Record name | BUTYLENE OXIDE (STABILIZED) | |
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Solubility |
greater than or equal to 100 mg/mL at 63 °F (NTP, 1992), In water, 95.5 g/L at 25 °C (OECD Method 105), In water, 8.68 g/100 g water at 25 °C, In water, 59 g/L at 20 °C, Very soluble in ethanol, acetone; miscible with ether, Miscible with common aliphatic and aromatic solvents, Solubility in water, g/100ml at 20 °C: 5.9 (moderate) | |
Record name | 1,2-BUTYLENE OXIDE | |
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Record name | 1-BUTENE OXIDE | |
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Record name | BUTYLENE OXIDE (STABILIZED) | |
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Density |
0.826 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.8297 g/cu cm at 20 °C, 0.83 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.3 | |
Record name | 1,2-BUTYLENE OXIDE | |
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Record name | 1-BUTENE OXIDE | |
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Record name | BUTYLENE OXIDE (STABILIZED) | |
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Vapor Density |
2.49 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.49 (Air = 1), Relative vapor density (air = 1): 2.2 | |
Record name | 1,2-BUTYLENE OXIDE | |
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Record name | 1-BUTENE OXIDE | |
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Record name | BUTYLENE OXIDE (STABILIZED) | |
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Vapor Pressure |
160 mmHg at 55 °F ; 215 mmHg at 70.0 °F (NTP, 1992), 180.0 [mmHg], 170 mm Hg at 24 °C, Vapor pressure, kPa at 20 °C: 18.8 | |
Record name | 1,2-BUTYLENE OXIDE | |
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Record name | 1,2-Epoxybutane | |
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Record name | 1-BUTENE OXIDE | |
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Record name | BUTYLENE OXIDE (STABILIZED) | |
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Color/Form |
Colorless liquid | |
CAS No. |
106-88-7 | |
Record name | 1,2-BUTYLENE OXIDE | |
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Record name | 1,2-Epoxybutane | |
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Record name | 1,2-butylene oxide | |
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Record name | Oxirane, 2-ethyl- | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Epoxybutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-epoxybutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.127 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYLOXIRANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FR67H5388O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-BUTENE OXIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2855 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BUTYLENE OXIDE (STABILIZED) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0636 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-76 °F (NTP, 1992), -150 °C | |
Record name | 1,2-BUTYLENE OXIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2689 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-BUTENE OXIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2855 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BUTYLENE OXIDE (STABILIZED) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0636 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
ANone: The molecular formula of 1,2-Epoxybutane is C4H8O, and its molecular weight is 72.11 g/mol.
ANone: Yes, various spectroscopic techniques have been used to characterize this compound. For instance, [] employed 1H-NMR spectroscopy to study the metabolic effects of this compound on astroglia cells. Additionally, EPR spectroscopy has been extensively used to analyze the products formed during reactions involving this compound. [, ]
ANone: this compound is a reactive epoxide. Its stability can be affected by factors such as temperature, pH, and the presence of nucleophiles. Under acidic conditions, it readily undergoes ring-opening reactions. []
ANone: Yes, this compound is a valuable monomer in polymerization reactions. It can be polymerized through anionic ring-opening polymerization, leading to the formation of poly(butylene oxide). [, ]
ANone: Several catalysts have been reported for the anionic ring-opening polymerization of this compound. These include phosphazene bases, [, ] triisobutylaluminum, [] and secondary carbamates. []
ANone: Yes, computational chemistry has been instrumental in understanding the reactivity and reaction mechanisms involving this compound. Density Functional Theory (DFT) calculations have been particularly useful in predicting reaction pathways and intermediates. [, , ]
ANone: While specific QSAR models for this compound are not mentioned in the provided abstracts, QSAR approaches can be employed to relate the structure of this compound and its derivatives to their biological activity and properties.
ANone: The presence and nature of substituents on the epoxide ring significantly influence the reactivity of this compound. For example, the introduction of electron-withdrawing groups like chlorine can alter the regioselectivity of ring-opening reactions. []
ANone: Yes, this compound is classified as a potential carcinogen. Studies have shown that inhalation exposure to this compound can lead to the formation of tumors in rats. [] Additionally, it is mutagenic in bacterial and mammalian cell assays. [, ]
ANone: Long-term exposure to this compound has been linked to an increased risk of cancer, particularly in the respiratory system. []
ANone: this compound can be degraded in the atmosphere through reaction with hydroxyl radicals. [] This reaction leads to the formation of various products, and the atmospheric lifetime of this compound is estimated based on the rate of this reaction.
ANone: Gas chromatography (GC) coupled with mass spectrometry (MS) is a widely used technique for analyzing this compound. [, ] Additionally, nuclear magnetic resonance (NMR) spectroscopy is valuable for structural characterization and studying reaction mechanisms. [, , , ]
ANone: Early research on this compound focused on its synthesis, reactivity, and polymerization behavior. [] Over time, studies have explored its toxicity, [] environmental fate, [] and potential applications in various fields.
ANone: Due to its toxicity concerns, research on finding safer alternatives to this compound is ongoing. Depending on the specific application, alternative epoxides or other chemicals with similar properties are being explored. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.